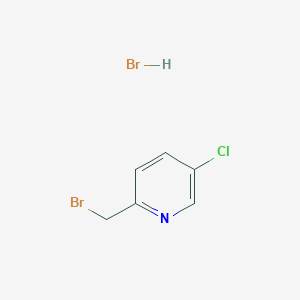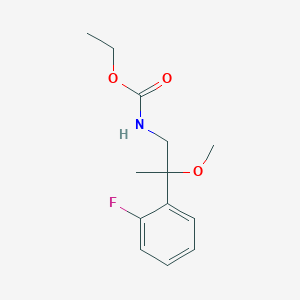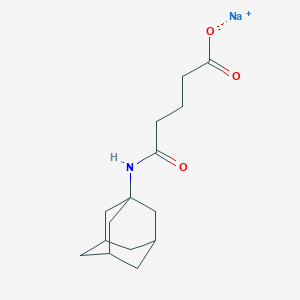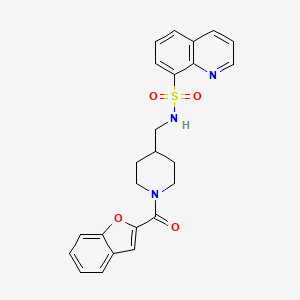
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide, also known as BPQ8, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPQ8 belongs to the family of quinoline sulfonamide compounds and has been found to exhibit promising pharmacological properties.
作用機序
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins. It inhibits the activity of cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. This compound also inhibits the activity of vascular endothelial growth factor (VEGF), which is responsible for the growth and proliferation of blood vessels. This property makes this compound a potential candidate for the treatment of cancer.
Biochemical and Physiological Effects:
This compound has been found to have a significant impact on various biochemical and physiological processes. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are responsible for the initiation and progression of inflammation. This compound also inhibits the migration and invasion of cancer cells, thereby reducing the risk of metastasis. Additionally, this compound has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
実験室実験の利点と制限
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. This compound has also been found to be well-tolerated and safe for use in animal models. However, there are some limitations to the use of this compound in lab experiments. It has poor solubility in water, which can limit its bioavailability. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for the research on N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide. One potential area of research is the development of novel formulations of this compound that can improve its solubility and bioavailability. Another area of research is the investigation of the mechanism of action of this compound, which can provide insights into its pharmacological properties. Additionally, the potential use of this compound in the treatment of other diseases such as diabetes and cardiovascular diseases should be explored. Finally, the safety and efficacy of this compound in human clinical trials should be investigated.
Conclusion:
In conclusion, this compound is a novel compound that exhibits promising pharmacological properties. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties and can be used in the treatment of neurodegenerative diseases. This compound has several advantages for lab experiments, but there are also limitations to its use. Future research on this compound should focus on the development of novel formulations, investigation of the mechanism of action, and safety and efficacy in human clinical trials.
合成法
The synthesis of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide involves a multi-step process that includes the condensation of benzofuran-2-carbonyl chloride with piperidine, followed by the reaction with quinoline-8-sulfonamide. The final product is obtained through purification and isolation using chromatographic techniques.
科学的研究の応用
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has also been shown to have a neuroprotective effect and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c28-24(21-15-19-5-1-2-8-20(19)31-21)27-13-10-17(11-14-27)16-26-32(29,30)22-9-3-6-18-7-4-12-25-23(18)22/h1-9,12,15,17,26H,10-11,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRIBRDIXQBYRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2847632.png)
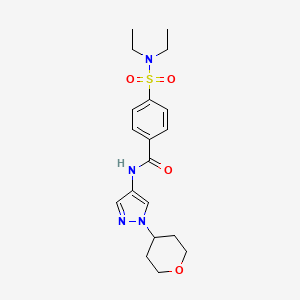
![4-(diethylsulfamoyl)-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2847634.png)
![3-{[(Tert-butoxy)carbonyl][(pyridin-2-yl)methyl]amino}propanoic acid](/img/structure/B2847637.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2847638.png)
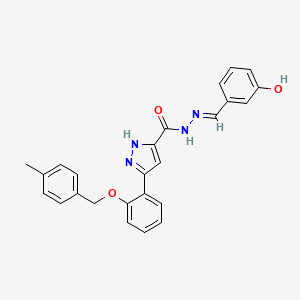
![N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2847643.png)
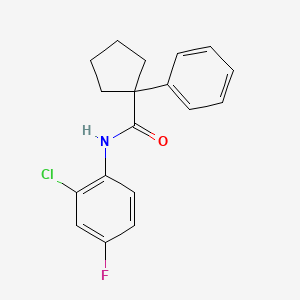
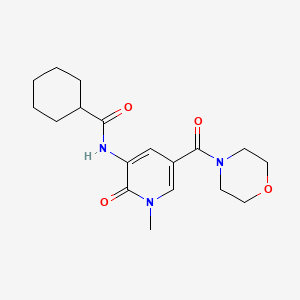
![N-(benzo[d]thiazol-2-yl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2847647.png)
